Stereoisomer-Specific Potency in Amphetamine Discrimination: trans(4S,5S) vs. cis Isomers and (+)-Amphetamine
In rats trained to discriminate 1 mg/kg S(+)-amphetamine, the trans(4S,5S) isomer of 4-methylaminorex exhibits potency comparable to (+)-amphetamine and is 5–6× more potent than the cis isomers [1]. This stereochemical divergence is not observed in aminorex, which lacks the 4-methyl substituent.
| Evidence Dimension | Amphetamine-like discriminative stimulus potency (ED50) |
|---|---|
| Target Compound Data | trans(4S,5S)-4-MAR: 0.25 mg/kg; cis(4S,5R)-4-MAR: 1.2 mg/kg; cis(4R,5S)-4-MAR: 1.5 mg/kg |
| Comparator Or Baseline | (+)-Amphetamine sulfate: 0.4 mg/kg |
| Quantified Difference | trans(4S,5S) is 1.6× more potent than (+)-amphetamine; 4.8× more potent than cis(4S,5R); 6× more potent than cis(4R,5S) |
| Conditions | Rat drug discrimination, 1 mg/kg S(+)-amphetamine training dose, s.c. administration |
Why This Matters
For forensic or preclinical research requiring consistent amphetamine-like stimulus effects, the trans(4S,5S) isomer must be specifically sourced; the cis racemate (Schedule I) yields lower potency and may confound dose–response interpretations.
- [1] Glennon, R. A., & Misenheimer, B. (1990). Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh"). Pharmacology Biochemistry and Behavior, 35(3), 517–521. View Source
